molecular formula C60H80O4 B15191851 2,5-Cyclohexadien-1-one, 4,4',4'',4'''-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- CAS No. 34879-70-4

2,5-Cyclohexadien-1-one, 4,4',4'',4'''-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)-

Cat. No.: B15191851
CAS No.: 34879-70-4
M. Wt: 865.3 g/mol
InChI Key: QNGILZGRCMQQCY-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple cyclohexadienone and cyclobutane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylbenzoquinone
  • 2,6-Di-tert-butyl-4-methylphenol
  • 2,6-Di-tert-butyl-4-benzylidene-2,5-cyclohexadienone

Uniqueness

2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is unique due to its complex structure, which includes multiple cyclohexadienone and cyclobutane rings

Properties

CAS No.

34879-70-4

Molecular Formula

C60H80O4

Molecular Weight

865.3 g/mol

IUPAC Name

2,6-ditert-butyl-4-[2,3,4-tris(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C60H80O4/c1-53(2,3)37-25-33(26-38(49(37)61)54(4,5)6)45-46(34-27-39(55(7,8)9)50(62)40(28-34)56(10,11)12)48(36-31-43(59(19,20)21)52(64)44(32-36)60(22,23)24)47(45)35-29-41(57(13,14)15)51(63)42(30-35)58(16,17)18/h25-32H,1-24H3

InChI Key

QNGILZGRCMQQCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C2=C5C=C(C(=O)C(=C5)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C

Origin of Product

United States

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